![molecular formula C10H14FN3O5 B13828219 6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-5-methylarabino-furanosylcytosine is a synthetic nucleoside analog. It is structurally related to cytosine, a pyrimidine base found in DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-methylarabino-furanosylcytosine typically involves the fluorination of a suitable precursor, followed by glycosylation to introduce the arabinofuranosyl moiety. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of 2’-Fluoro-5-methylarabino-furanosylcytosine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-5-methylarabino-furanosylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cytosine analogs .
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-5-methylarabino-furanosylcytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool in genetic research.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of certain types of leukemia and viral infections.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-5-methylarabino-furanosylcytosine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and RNA polymerase, which are essential for the replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Cytarabine: A cytosine analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness: 2’-Fluoro-5-methylarabino-furanosylcytosine is unique due to its specific fluorination pattern and arabinofuranosyl moiety, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its stability and efficacy compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H14FN3O5 |
|---|---|
Molekulargewicht |
275.23 g/mol |
IUPAC-Name |
6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O5/c1-4(15)6-7(16)10(11,18)8(19-6)13-5-2-3-12-9(17)14-5/h2-4,6-8,15-16,18H,1H3,(H2,12,13,14,17)/t4?,6-,7-,8?,10+/m1/s1 |
InChI-Schlüssel |
SAHIJEYUSDHHGL-LUTZJDGGSA-N |
Isomerische SMILES |
CC([C@@H]1[C@H]([C@@](C(O1)NC2=CC=NC(=O)N2)(O)F)O)O |
Kanonische SMILES |
CC(C1C(C(C(O1)NC2=CC=NC(=O)N2)(O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


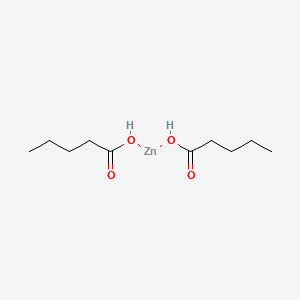
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
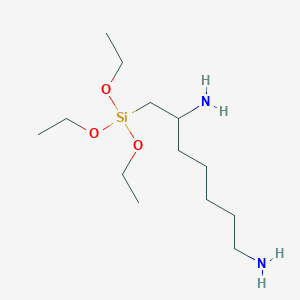
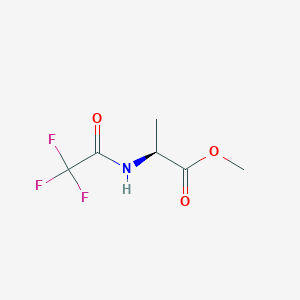

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
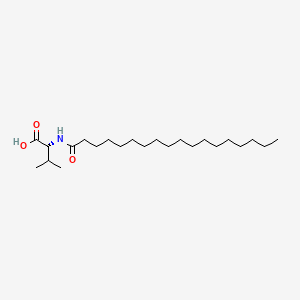
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

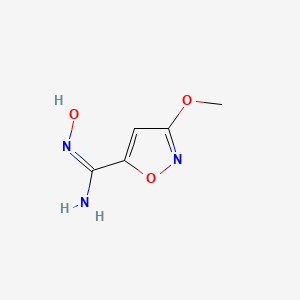
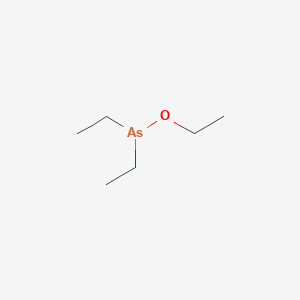
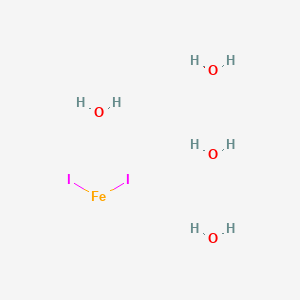
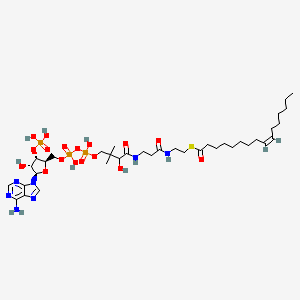
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
